molecular formula C14H18F2N2O3 B2406407 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid CAS No. 1048010-11-2

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

Cat. No. B2406407
CAS RN: 1048010-11-2
M. Wt: 300.306
InChI Key: AEOFCAILVSJIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of Diflunisal is similar to that of salicylic acid, which is the active ingredient in aspirin. However, Diflunisal has a longer half-life and is more potent than aspirin.

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure Analysis

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid and its derivatives have been extensively analyzed using vibrational spectroscopy techniques such as FT-IR and FT-Raman. Studies reveal insights into the compound's molecular structure, including the identification of characteristic vibrational bands and the analysis of hyperconjugative interactions, charge delocalization, and stability through NBO analysis. Molecular docking and spectral analyses suggest the compound's potential in biological activities and as a candidate for nonlinear optical materials due to its first hyperpolarizability and infrared intensities. These findings highlight the compound's versatility in applications ranging from materials science to pharmacological research (Rahul Raju et al., 2015); (K. Vanasundari et al., 2018).

Synthesis and Characterization

The synthesis and characterization of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid derivatives have been detailed, revealing methods for obtaining these compounds and their structural confirmation via X-ray diffraction, NMR, and IR spectroscopy. This research paves the way for the development of new compounds with potential applications in various fields, including drug discovery and materials science (P. Nayak et al., 2014).

Nonlinear Optical Properties and Drug Design

Investigations into the nonlinear optical properties and potential drug design applications of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid derivatives underscore the compound's significance in developing new materials and therapeutic agents. These studies incorporate advanced techniques like molecular docking to explore the compound's interactions with biological targets, offering insights into its applicability in medicinal chemistry and materials engineering (Y. Sheena Mary et al., 2017).

Exploration of Bioisosteres and Fluorination Effects

Research on bioisosteres and the effects of fluorination on the biological activity of 4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid analogs demonstrates the compound's potential in drug design. By examining the synthesis, structure-activity relationships, and biological efficacy of these derivatives, scientists can better understand the role of fluorination in modulating pharmacological properties, contributing to the development of more effective and safer drugs (D. T. Chu et al., 1986).

properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOFCAILVSJIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

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